7-Nitro-1H-indazole-3-carboxylic acid: A Comprehensive Technical Guide
7-Nitro-1H-indazole-3-carboxylic acid: A Comprehensive Technical Guide
Abstract
This technical guide provides a detailed examination of the fundamental properties of 7-Nitro-1H-indazole-3-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While its parent compound, 7-nitroindazole, is a well-documented inhibitor of neuronal nitric oxide synthase (nNOS), the carboxylic acid derivative presents unique opportunities as a versatile building block and potential therapeutic agent in its own right. This document synthesizes available data on its physicochemical properties, offers insights into its synthesis and reactivity, and explores its potential applications, particularly in the realm of targeted protein degradation. By combining experimental data from related analogs with theoretical predictions, this guide serves as an essential resource for scientists working with this compound.
Introduction: The Significance of the Nitroindazole Scaffold
The indazole core, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives of indazole exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1] The introduction of a nitro group, particularly at the 7-position, has been shown to confer potent and selective inhibitory activity against neuronal nitric oxide synthase (nNOS).[2] Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of various neurodegenerative disorders, making selective nNOS inhibitors like 7-nitroindazole valuable pharmacological tools and potential therapeutic leads.[2][3]
The subject of this guide, 7-Nitro-1H-indazole-3-carboxylic acid, combines the biologically active 7-nitroindazole core with a carboxylic acid moiety at the 3-position. This functionalization is of particular strategic importance in modern drug design. Carboxylic acids can serve as critical pharmacophoric elements, engaging in hydrogen bonding and ionic interactions with biological targets.[4] Furthermore, the carboxylic acid handle provides a versatile point for chemical modification, enabling the synthesis of esters, amides, and other derivatives. This is particularly relevant for the construction of Proteolysis Targeting Chimeras (PROTACs), where a carboxylic acid can serve as an attachment point for a linker connecting a target-binding warhead to an E3 ligase ligand.[5][6][7][8][9]
This guide will delve into the core physicochemical and reactive properties of 7-Nitro-1H-indazole-3-carboxylic acid, providing a foundational understanding for its application in research and development.
Physicochemical Properties: A Quantitative Overview
Precise experimental data for 7-Nitro-1H-indazole-3-carboxylic acid is not extensively reported in the public domain. Therefore, the following table combines information from chemical suppliers with predicted values and data from analogous compounds to provide a comprehensive profile.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₅N₃O₄ | [10] |
| Molecular Weight | 207.14 g/mol | |
| Appearance | Expected to be a solid | Based on related indazole carboxylic acids. |
| pKa (Carboxylic Acid) | ~3-4 (Predicted) | The electron-withdrawing nitro group is expected to increase the acidity of the carboxylic acid compared to the parent indazole-3-carboxylic acid. The pKa of benzoic acid is 4.2. |
| Solubility | Low in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF) | Predicted based on the properties of similar nitroaromatic carboxylic acids.[4] The carboxylic acid group can be deprotonated in basic aqueous solutions to form a more soluble carboxylate salt. |
Synthesis and Reactivity
Plausible Synthetic Route: From Nitroindole to Nitroindazole
Caption: Plausible synthetic workflow for 7-Nitro-1H-indazole-3-carboxylic acid.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of 7-Nitro-1H-indazole-3-carboxaldehyde
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Rationale: This step utilizes a well-established reaction for converting indoles to indazole-3-carboxaldehydes. The reaction proceeds via nitrosation at the C3 position of the indole ring, followed by ring opening and subsequent cyclization to form the indazole.[12] The electron-withdrawing nature of the nitro group at the 7-position of the indole starting material will likely influence the reaction kinetics.
-
Procedure:
-
Dissolve 7-nitro-1H-indole in a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂), followed by the dropwise addition of hydrochloric acid (HCl).
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Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction and extract the product with an organic solvent like ethyl acetate.
-
Purify the crude product by column chromatography to yield 7-Nitro-1H-indazole-3-carboxaldehyde.
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Step 2: Oxidation to 7-Nitro-1H-indazole-3-carboxylic acid
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Rationale: The aldehyde functional group of the intermediate is oxidized to a carboxylic acid. Several mild oxidizing agents can be employed for this transformation to avoid over-oxidation or degradation of the nitroindazole core.[11]
-
Procedure:
-
Dissolve the 7-Nitro-1H-indazole-3-carboxaldehyde from the previous step in a suitable solvent.
-
Treat the solution with an oxidizing agent such as sodium chlorite (NaClO₂) in the presence of a chlorine scavenger like 2-methyl-2-butene. Alternatively, potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) could be used.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by quenching any excess oxidizing agent.
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Acidify the aqueous layer to precipitate the carboxylic acid product.
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Filter the solid, wash with cold water, and dry under vacuum to obtain 7-Nitro-1H-indazole-3-carboxylic acid.
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Chemical Reactivity
The reactivity of 7-Nitro-1H-indazole-3-carboxylic acid is dictated by the interplay of its three key structural features: the indazole ring, the nitro group, and the carboxylic acid.
Caption: Key reactivity sites of 7-Nitro-1H-indazole-3-carboxylic acid.
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Carboxylic Acid Group: This is the most versatile functional group for derivatization.
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Esterification: Reaction with alcohols under acidic conditions will yield the corresponding esters.
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Amide Coupling: This is a crucial reaction for its use as a building block. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to form amide bonds with amines.[3][13] This is the key step for incorporating this molecule into larger structures like PROTACs.
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Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
-
-
Nitro Group: The electron-withdrawing nitro group deactivates the benzene ring towards electrophilic aromatic substitution. Its primary reactive transformation is reduction.
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Reduction to an Amine: The nitro group can be reduced to an amino group using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-mediated reduction (e.g., SnCl₂, Fe/HCl). This transformation dramatically alters the electronic properties of the molecule and introduces a new nucleophilic site.
-
-
Indazole N-H: The proton on the pyrazole nitrogen is acidic and can be removed by a base.
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N-Alkylation and N-Arylation: The resulting indazolide anion is nucleophilic and can react with electrophiles like alkyl halides or aryl halides to give N1- or N2-substituted derivatives. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the electrophile.
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Analytical Characterization
A comprehensive structural elucidation of 7-Nitro-1H-indazole-3-carboxylic acid would involve a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, the expected characteristics can be inferred from related structures.[4][14][15]
| Technique | Expected Observations |
| ¹H NMR | - A downfield singlet for the carboxylic acid proton (>12 ppm).- Aromatic protons on the benzene ring, with chemical shifts influenced by the electron-withdrawing nitro group.- A signal for the N-H proton of the indazole ring. |
| ¹³C NMR | - A signal for the carboxylic acid carbon (~160-170 ppm).- Aromatic carbon signals, with those closest to the nitro group being significantly deshielded.- Signals for the pyrazole ring carbons. |
| Infrared (IR) | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A C=O stretch from the carboxylic acid (~1700 cm⁻¹).- Characteristic asymmetric and symmetric N-O stretches from the nitro group (~1520 and ~1350 cm⁻¹).[4] |
| Mass Spectrometry | - The molecular ion peak corresponding to the exact mass of the compound (C₈H₅N₃O₄). |
Applications in Drug Discovery and Development
The unique combination of a biologically relevant scaffold and a versatile chemical handle makes 7-Nitro-1H-indazole-3-carboxylic acid a molecule of considerable interest for drug discovery.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition
The 7-nitroindazole core is a known inhibitor of nNOS.[2][3] While the inhibitory activity of the 3-carboxylic acid derivative has not been explicitly reported, it is plausible that it retains some affinity for the enzyme. Further derivatization of the carboxylic acid could be explored to enhance potency and selectivity.
Building Block for PROTACs and Other Complex Molecules
Perhaps the most immediate and significant application of this compound is as a building block in the synthesis of more complex molecules, particularly PROTACs.[6][7][8][9]
Caption: Conceptual application of 7-Nitro-1H-indazole-3-carboxylic acid in PROTAC synthesis.
The carboxylic acid provides a convenient point of attachment for a linker, which in turn is connected to a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL). If the 7-nitroindazole moiety itself serves as the warhead for a target protein, this molecule becomes a key component in the construction of a bifunctional degrader.
Conclusion and Future Perspectives
7-Nitro-1H-indazole-3-carboxylic acid is a strategically important molecule that bridges the gap between a biologically validated pharmacophore and the practical demands of modern medicinal chemistry. While a detailed experimental characterization of its fundamental properties is still needed, its potential is evident from the extensive research on related nitroindazole and indazole carboxylic acid derivatives. Its utility as a versatile building block, particularly in the rapidly evolving field of targeted protein degradation, is undeniable. Future research should focus on the full experimental elucidation of its physicochemical and pharmacological properties, as well as the exploration of its derivatives as potential therapeutic agents for neurodegenerative diseases and other conditions where nNOS plays a pathological role.
References
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